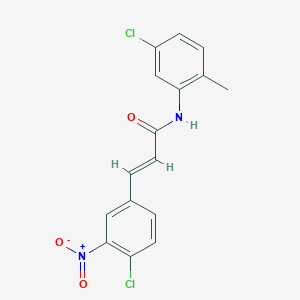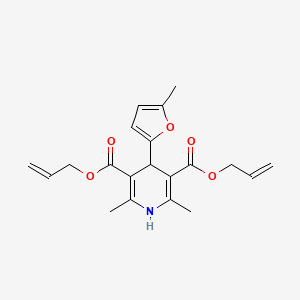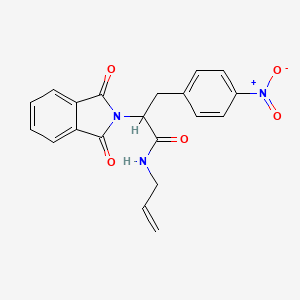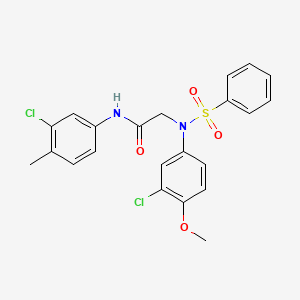
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has gained significant attention in scientific research. It is a synthetic analog of fumagillin, which is a natural product isolated from Aspergillus fumigatus. TNP-470 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, and has been investigated for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide exerts its anti-angiogenic effects by inhibiting the activity of endothelial cells, which are the cells that line the inner surface of blood vessels. Specifically, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide targets the enzyme methionine aminopeptidase 2 (MetAP2), which is involved in the regulation of protein synthesis and cellular proliferation. By inhibiting MetAP2, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide disrupts the formation of new blood vessels, leading to reduced tumor growth and improved insulin sensitivity.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduction of inflammation, and improvement of insulin sensitivity. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide in lab experiments is its potent anti-angiogenic activity, which makes it a valuable tool for studying the role of angiogenesis in various diseases. However, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high doses. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to interact with other proteins besides MetAP2, which may complicate its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide, including the development of more potent and selective MetAP2 inhibitors, the investigation of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's potential in combination with other anti-cancer drugs, and the exploration of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's effects on other diseases besides cancer and diabetes. In addition, further research is needed to better understand the mechanisms of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's anti-angiogenic activity and its potential side effects in humans.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide involves several steps, including the reaction of 3-nitrobenzenesulfonyl chloride with 2-aminopyridine to form N-(2-pyridyl)-3-nitrobenzenesulfonamide. This intermediate is then reacted with thionyl chloride to form N-(2-pyridyl)-3-nitrobenzenesulfonyl chloride, which is subsequently reacted with 5-chloropyridine to form N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. In preclinical studies, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to inhibit tumor growth and metastasis by blocking the formation of new blood vessels that supply nutrients and oxygen to the tumor. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4S/c12-8-4-5-11(13-7-8)14-20(18,19)10-3-1-2-9(6-10)15(16)17/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDDEPUTDNJYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)

![3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)

![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)


![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)

![2-(1H-benzimidazol-2-ylthio)-N-naphtho[1,2-d][1,3]thiazol-2-ylacetamide](/img/structure/B5144486.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)
